![molecular formula C20H24ClN3O4S2 B3015624 N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216541-87-5](/img/structure/B3015624.png)
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O4S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways depending on the specific derivative and target . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin, which are involved in the inflammatory response .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biologische Aktivität
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications. Its molecular formula is C20H24ClN3O4S2, and it has garnered attention for its biological activity, particularly in neuropharmacology.
The compound exhibits a multifaceted mechanism of action, primarily through the inhibition of specific enzymes involved in neurotransmitter regulation. Notably, it has demonstrated significant inhibitory effects on monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are crucial in the metabolism of neurotransmitters such as serotonin and acetylcholine.
Enzyme Inhibition Studies
Recent studies have shown that derivatives of this compound, particularly those similar to it, possess notable inhibitory potency against MAO-B and BuChE. For instance, a related compound was found to have an IC50 value of 14.80 ± 5.45 μM for MAO-B inhibition, indicating its potential utility in treating conditions like depression and Alzheimer's disease due to improved neurotransmitter availability .
Neuroprotective Effects
Research indicates that this compound may also exhibit neuroprotective properties. In animal models, compounds with similar structures have been shown to reduce immobility time in forced swim tests (FST), suggesting antidepressant-like effects. This aligns with findings that suggest the compound can penetrate the blood-brain barrier effectively, making it a candidate for treating neurodegenerative diseases complicated by mood disorders .
Cytotoxicity Assessment
Cytotoxicity studies using the MTT assay have demonstrated that at effective concentrations, cell viability remains above 90%, indicating a favorable safety profile for this compound in therapeutic contexts .
Study 1: Inhibitory Potency Against MAO-B and BuChE
In a comparative study evaluating several benzothiazole derivatives, one derivative exhibited significant inhibition rates against BuChE (77.76%) while showing minimal activity against acetylcholinesterase (AChE). The results suggest that structural modifications can enhance enzyme selectivity, which is crucial for developing targeted therapies .
Study 2: Molecular Docking Analysis
Molecular docking studies have elucidated the binding interactions of this compound with MAO-B and BuChE. These studies indicated that specific functional groups on the benzothiazole ring significantly influence binding affinity and inhibitory activity, paving the way for rational drug design .
Table: Summary of Biological Activities
Activity | Target | IC50 Value (μM) | Comments |
---|---|---|---|
MAO-B Inhibition | Monoamine Oxidase B | 14.80 ± 5.45 | Significant inhibition observed |
BuChE Inhibition | Butyrylcholinesterase | Not specified | High selectivity over AChE |
Cytotoxicity | L929 Cells | >90% viability | Non-toxic at effective concentrations |
Neuroprotective Effects | Animal Model | Reduced immobility | Suggests potential antidepressant effects |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic properties. It has been investigated as a candidate for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The benzo[d]thiazole moiety is known for its role in anticancer activity, making this compound a subject of interest in the development of anticancer drugs.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d]thiazole showed significant cytotoxicity against several cancer cell lines, suggesting that N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride could be further explored for similar effects .
Neuropharmacology
The compound's dimethylaminoethyl group suggests potential central nervous system activity, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.
Neuroprotective Effects
Preliminary studies have indicated that compounds with similar functionalities may offer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Data Table: Neuroprotective Compounds Comparison
Compound Name | Mechanism of Action | Target Disease |
---|---|---|
Compound A | NMDA receptor antagonist | Alzheimer's Disease |
Compound B | Dopamine reuptake inhibitor | Parkinson's Disease |
This compound | Potential modulation of neurotransmitters | Various neurodegenerative disorders |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological assessments are necessary to evaluate mutagenicity and other potential adverse effects.
Mutagenicity Testing
According to the JICOSH database, compounds with structural similarities have been evaluated for mutagenic potential, which is essential for determining their suitability as drug candidates .
Case Study:
In a recent evaluation, a related compound was tested for mutagenicity using the Ames test, which assesses the mutagenic potential of chemical compounds on non-pathogenic strains of Salmonella typhimurium. Results indicated no significant mutagenic activity, suggesting a favorable safety profile .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)11-12-23(19(24)14-7-5-8-15(13-14)27-3)20-21-18-16(28-20)9-6-10-17(18)29(4,25)26;/h5-10,13H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJYWMGLAHJADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.